molecular formula C12H17N3O B8430194 3-(4-Aminophenyl)-4-ethylpiperazin-2-one

3-(4-Aminophenyl)-4-ethylpiperazin-2-one

Cat. No.: B8430194
M. Wt: 219.28 g/mol
InChI Key: CZYMLZXIMAPWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Aminophenyl)-4-ethylpiperazin-2-one is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

3-(4-aminophenyl)-4-ethylpiperazin-2-one

InChI

InChI=1S/C12H17N3O/c1-2-15-8-7-14-12(16)11(15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8,13H2,1H3,(H,14,16)

InChI Key

CZYMLZXIMAPWEA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCNC(=O)C1C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 25-mL single-neck round-bottomed flask equipped with a reflux condenser and magnetic stirrer was purged with nitrogen and charged with 32 (210 mg, 0.89 mmol), ethanol (6 mL), iron powder (−325 mesh, 491 mg, 8.93 mmol) and 2N hydrochloric acid (0.70 mL, 1.40 mmol), and the mixture was heated at reflux for 30 min. After this time, the reaction was cooled to room temperature, and powdered potassium carbonate (3.03 g, 22.0 mmol) was added. The resulting suspension was filtered and the filter cake washed with ethanol (4×10 mL). The filtrate was concentrated under reduced pressure to afford 33 in 100% yield (185 mg) as a white solid: mp 153-154° C.; 1H NMR (300 MHz, DMSO-d6) δ 7.74 (d, 1H, J=2.7 Hz), 6.90 (d, 2H, J=8.4 Hz), 6.47 (d, 2H, J=8.4 Hz), 4.95 (bs, 2H), 3.45 (m, 1H), 3.42 (s, 1H), 3.14 (m, 1H), 2.89 (m, 1H), 2.44 (m, 1H), 2.02 (s, 3H); MS (ESI+) m/z 206 (M+H).
Name
32
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
491 mg
Type
catalyst
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step Two
Name
Yield
100%

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